molecular formula C15H7Cl3O2 B14168269 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-chlorophenyl)- CAS No. 89112-93-6

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-chlorophenyl)-

Cat. No.: B14168269
CAS No.: 89112-93-6
M. Wt: 325.6 g/mol
InChI Key: JVVNMSCBUIIZBK-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at the 6th and 8th positions of the chromone ring and a 4-chlorophenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one typically involves the reaction of chalcones with appropriate reagents. One common method involves the cyclization of chalcones in the presence of acidic or basic catalysts. The reaction conditions often include:

    Catalysts: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide)

    Solvents: Ethanol or methanol

    Temperature: Reflux conditions (around 60-80°C)

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of solvents and catalysts may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the chromone ring to a chromanol ring.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of chromanols.

    Substitution: Formation of substituted chromones with various functional groups.

Scientific Research Applications

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
  • 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid
  • 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid

Uniqueness

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89112-93-6

Molecular Formula

C15H7Cl3O2

Molecular Weight

325.6 g/mol

IUPAC Name

6,8-dichloro-2-(4-chlorophenyl)chromen-4-one

InChI

InChI=1S/C15H7Cl3O2/c16-9-3-1-8(2-4-9)14-7-13(19)11-5-10(17)6-12(18)15(11)20-14/h1-7H

InChI Key

JVVNMSCBUIIZBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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